1,3-Dipalmitoyl-2-chloropropanediol-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dipalmitoyl-2-chloropropanediol-d5 is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer in various biochemical and pharmacological studies . Its molecular formula is C35H62D5ClO4, and it has a molecular weight of 592.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dipalmitoyl-2-chloropropanediol-d5 typically involves the reaction of 3-chloro-1,2-propanediol with palmitic acid. The process generally includes the following steps :
Esterification: 3-chloro-1,2-propanediol reacts with palmitic acid in the presence of a catalyst to form 3-chloro-1,2-propanediol palmitate.
Deuterium Labeling: The compound is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as described above, with additional steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,3-Dipalmitoyl-2-chloropropanediol-d5 can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Esterification and Hydrolysis: The ester bonds can be formed or broken under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are often used.
Hydrolysis: Acidic or basic conditions can facilitate the breaking of ester bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding alcohols and acids .
Scientific Research Applications
1,3-Dipalmitoyl-2-chloropropanediol-d5 is used in a variety of scientific research applications, including:
Pharmacokinetics: As a deuterium-labeled compound, it is used to study the pharmacokinetics and metabolism of drugs.
Biochemical Studies: It serves as a tracer in biochemical pathways to understand the dynamics of lipid metabolism.
Medical Research: It is used in the development of new drugs and therapies by providing insights into drug behavior and interactions.
Industrial Applications: It is used in the synthesis of other complex molecules and in quality control processes.
Mechanism of Action
The mechanism of action of 1,3-Dipalmitoyl-2-chloropropanediol-d5 involves its role as a tracer. By replacing hydrogen atoms with deuterium, researchers can track the compound through various biochemical pathways using techniques like mass spectrometry. This helps in understanding the molecular targets and pathways involved in the metabolism and action of drugs .
Comparison with Similar Compounds
Similar Compounds
1,3-Dipalmitoyl-2-chloropropanediol: The non-deuterated form of the compound.
2-Chloro-1,3-propanediol: A related compound with similar chemical properties.
Uniqueness
1,3-Dipalmitoyl-2-chloropropanediol-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and analysis in pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C35H67ClO4 |
---|---|
Molecular Weight |
592.4 g/mol |
IUPAC Name |
(2-chloro-1,1,2,3,3-pentadeuterio-3-hexadecanoyloxypropyl) hexadecanoate |
InChI |
InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3/i31D2,32D2,33D |
InChI Key |
IBJIXNLLGSRECE-YYRBTATQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)Cl)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.